molecular formula C17H26O3 B12519340 10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one CAS No. 656835-44-8

10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one

Cat. No.: B12519340
CAS No.: 656835-44-8
M. Wt: 278.4 g/mol
InChI Key: KHWUKJALULROMM-UHFFFAOYSA-N
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Description

10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[55]undec-9-EN-8-one is a spirocyclic compound characterized by its unique structural features Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often impart unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one typically involves multiple steps, starting from readily available precursors. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction is carried out using but-3-en-1-ol and a suitable acid catalyst, such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield saturated hydrocarbons.

Scientific Research Applications

10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one stands out due to its specific structural features, such as the presence of a hex-1-en-1-yl group and a dioxaspiro scaffold. These features impart unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

656835-44-8

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

8-hex-1-enyl-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-10-one

InChI

InChI=1S/C17H26O3/c1-4-5-6-7-8-14-9-15(18)11-17(10-14)12-19-16(2,3)20-13-17/h7-9H,4-6,10-13H2,1-3H3

InChI Key

KHWUKJALULROMM-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC1=CC(=O)CC2(C1)COC(OC2)(C)C

Origin of Product

United States

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